molecular formula C7H10N2O2 B2390636 (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid CAS No. 1071814-38-4

(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B2390636
CAS No.: 1071814-38-4
M. Wt: 154.169
InChI Key: BOQRPUJVMKCTLT-UHFFFAOYSA-N
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Description

(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of the pyrazole ring imparts unique chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,4-dimethyl-1H-pyrazole with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    (1H-pyrazol-5-yl)acetic acid: Lacks the methyl groups present in (1,4-dimethyl-1H-pyrazol-5-yl)acetic acid, resulting in different chemical properties.

    (1,3-dimethyl-1H-pyrazol-5-yl)acetic acid: Similar structure but with methyl groups at different positions, leading to variations in reactivity and biological activity.

    (1,4-dimethyl-1H-pyrazol-3-yl)acetic acid:

Uniqueness

This compound is unique due to the specific positioning of its methyl groups, which influences its reactivity and interaction with biological targets. This structural feature can enhance its stability and specificity in various applications, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

2-(2,4-dimethylpyrazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-4-8-9(2)6(5)3-7(10)11/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQRPUJVMKCTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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